
Kv1.5-IN-IIII
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kv1.5-IN-IIII is a potent Kv1.5 inhibitor.
Aplicaciones Científicas De Investigación
Kv1.5 as a Target for Atrial Fibrillation Treatment
Kv1.5 potassium channels have been identified as an effective target for atrial fibrillation (AF) treatment. Research on indole derivatives as Kv1.5 inhibitors demonstrates their potential for treating AF due to their inhibitory activities against Kv1.5 channels. Compounds such as IIIi and IIIl show promising pharmacological behavior for further evaluation in pharmacodynamics and pharmacokinetics (Guo et al., 2013).
Kv1.5 in Human Cancer
Kv1.5 channels play a significant role in various cancer types. Altered expression of Kv1.5 has been observed in metastatic tissues and shows an inversed correlation with malignancy in certain cancers. The expression of Kv1.5 in muscle sarcomas correlates with tumor grades, indicating its potential as a tumor marker and target for cancer therapy (Comes et al., 2013).
Kv1.5 in Immune System Regulation
Kv1.5 channels are involved in the immune response, particularly in macrophage physiology. Kv1.3/Kv1.5 heteromeric channels in macrophages lead to distinct biophysical and pharmacological properties, affecting macrophage cytokine production and proliferation. Understanding Kv1.5’s role in immune cells is crucial for designing Kv1.3-based therapies (Villalonga et al., 2007).
Kv1.5 in Cardiovascular System
Kv1.5 channels significantly influence the cardiovascular system. They underlie the ultra-rapid rectifying potassium current (IKur) in atrial myocytes, crucial for heart function. Strategies focusing on Kv1.5 gene inhibition have been proposed for atrial fibrillation therapy, emphasizing the channel's role in cardiac arrhythmias (Yang et al., 2007).
Kv1.5 in Developmental Physiology
Studies have shown Kv1.5's involvement in developmental physiology, particularly in the human fetus. Kv1.5 channels are expressed in various fetal tissues, indicating their role in early human development. This research provides insights into the developmental pattern of Kv channels in maturing humans (Bielańska et al., 2006).
Kv1.5 in Brain Diseases
Kv1.5 has been linked to brain diseases, with evidence suggesting its role in microglia proliferation. Changes in Kv1.5 expression are associated with processes such as apoptosis and glial cell proliferation, impacting the clinical behavior of gliomas (Arvind et al., 2012).
Propiedades
Número CAS |
1469902-72-4 |
|---|---|
Nombre del producto |
Kv1.5-IN-IIII |
Fórmula molecular |
C25H23ClN4O4S |
Peso molecular |
510.993 |
Nombre IUPAC |
1-[(4-Chloro-phenylcarbamoyl)-methyl]-5-methoxy-1H-indole-3-formaldehyde p-Toluenesulfonylhydrazone |
InChI |
InChI=1S/C25H23ClN4O4S/c1-17-3-10-22(11-4-17)35(32,33)29-27-14-18-15-30(24-12-9-21(34-2)13-23(18)24)16-25(31)28-20-7-5-19(26)6-8-20/h3-15,29H,16H2,1-2H3,(H,28,31)/b27-14+ |
Clave InChI |
ICMBSJAYAJYXCA-MZJWZYIUSA-N |
SMILES |
COC1=CC2=C(N(CC(NC3=CC=C(Cl)C=C3)=O)C=C2/C=N/NS(=O)(C4=CC=C(C)C=C4)=O)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Kv1.5-IN-IIII; Kv1.5INIIII; Compound IIII; Compound 4; Kv1.5IN4; Kv1.5INIV |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



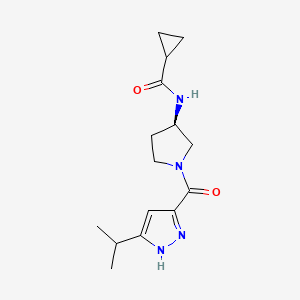
![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)
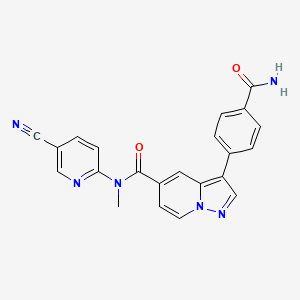
![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)
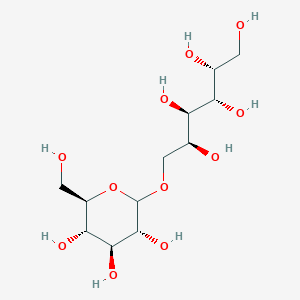
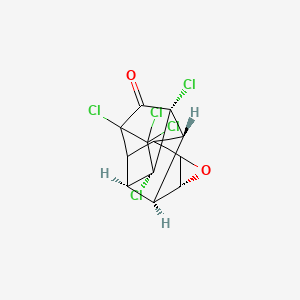
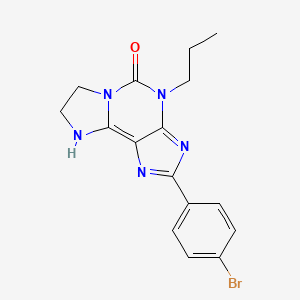
![2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine](/img/structure/B608331.png)
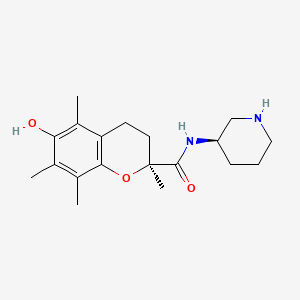
![2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide](/img/structure/B608334.png)
![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)
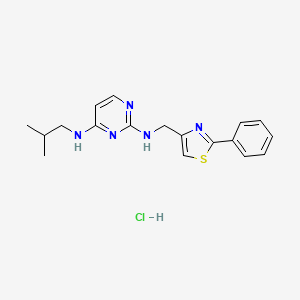
![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)